2-[(2-Methylcyclopropyl)amino]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylcyclopropyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(5)7-2-3-8/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWIMSJZYCZTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340584-57-7 | |
| Record name | 2-[(2-methylcyclopropyl)amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Methodologies for 2 2 Methylcyclopropyl Amino Ethanol
Retrosynthetic Analysis of the 2-[(2-Methylcyclopropyl)amino]ethanol Scaffold
Retrosynthetic analysis is a technique used to design a synthesis by mentally deconstructing the target molecule into simpler, commercially available precursors. icj-e.orglibretexts.org For this compound, the primary disconnections involve the carbon-nitrogen bond of the secondary amine and the carbon-carbon bonds of the cyclopropane (B1198618) ring.
A logical primary disconnection is at the C-N bond, which simplifies the target molecule into two key synthons: a 2-methylcyclopropylamine synthon and a 2-hydroxyethyl synthon. amazonaws.com This disconnection corresponds to reliable synthetic reactions such as nucleophilic substitution or reductive amination.
Disconnection Approach 1: C-N Bond Cleavage
Target Molecule: this compound
Disconnection: Break the bond between the nitrogen and the ethyl group.
Synthons: 2-Methylcyclopropylamine (nucleophile) and a C2 electrophile with a hydroxyl group, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.
Alternative Synthons: 2-Methylcyclopropanecarboxaldehyde or a related ketone (electrophile) and ethanolamine (B43304) (nucleophile), which would connect via reductive amination.
Disconnection Approach 2: Cyclopropane Ring Formation
Further deconstruction of the 2-methylcyclopropylamine precursor involves breaking the cyclopropane ring. This leads back to an appropriate alkene precursor, such as a derivative of butene, which can be cyclopropanated.
This analysis suggests two main convergent strategies: (A) preparing 2-methylcyclopropylamine first and then attaching the ethanolamine side chain, or (B) constructing the cyclopropane ring onto a molecule that already contains the aminoethanol framework.
Classical and Modern Synthetic Routes to this compound
Based on the retrosynthetic analysis, several synthetic pathways can be devised.
The formation of the 2-methylcyclopropane ring is a critical step. Cyclopropanes are important structural motifs in many biologically active compounds. acs.orgnd.eduresearchgate.net The Simmons-Smith reaction and metal-catalyzed cyclopropanations are common methods. nih.govorganic-chemistry.org
Simmons-Smith Cyclopropanation: This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. nih.gov To synthesize the 2-methylcyclopropyl group, an alkene such as crotyl alcohol or its ether derivative could be used. The directing effect of the hydroxyl group in allylic alcohols can provide stereocontrol.
Catalytic Cyclopropanation: Transition metal catalysts, particularly those based on copper, rhodium, or palladium, can catalyze the decomposition of diazo compounds to form carbenes, which then add to alkenes. For instance, reacting ethyl diazoacetate with propene followed by functional group manipulation could yield the desired scaffold.
Table 1: Comparison of Selected Cyclopropanation Methods
| Method | Reagents | Typical Substrate | Advantages | Disadvantages |
| Simmons-Smith | CH₂I₂, Zn(Cu) | Alkene, Allylic Alcohol | High stereospecificity, mild conditions. nih.gov | Stoichiometric use of zinc, potential for side reactions. |
| Furukawa Modification | CH₂I₂, Et₂Zn | Alkene | Higher reactivity and reproducibility than classic Simmons-Smith. nih.gov | Reagents are pyrophoric and moisture-sensitive. |
| Rh-Catalyzed | Diazoacetate, Rh₂(OAc)₄ | Alkene | High efficiency and turnover numbers, tunable selectivity with different ligands. organic-chemistry.org | Diazo compounds can be explosive and require careful handling. |
| Cu-Catalyzed | Diazo compound, Cu catalyst | Alkene | Cost-effective compared to rhodium, good for various substrates. organic-chemistry.org | May require specific ligands for high stereoselectivity. |
The vicinal amino alcohol motif is a privileged structure in chemistry. researchgate.net Key strategies for its formation in this context include nucleophilic substitution and reductive amination.
Nucleophilic Ring-Opening of Epoxides: A highly efficient method involves the reaction of 2-methylcyclopropylamine with ethylene oxide. This reaction directly forms the C-N and C-O bonds in a single, atom-economical step, yielding the target molecule.
Alkylation of Amines: 2-Methylcyclopropylamine can be alkylated with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol. This reaction typically requires a base to neutralize the hydrogen halide byproduct.
Reductive Amination: Another powerful strategy is the reaction of 2-methylcyclopropanecarboxaldehyde with ethanolamine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This forms the secondary amine bond directly.
In more complex synthetic routes, functional group interconversions (FGIs) and the use of protecting groups are essential. For example, if a synthesis starts from a cyclopropyl (B3062369) carboxylic acid, the acid would need to be converted into an amine.
Curtius or Hofmann Rearrangement: A 2-methylcyclopropanecarboxylic acid can be converted to its corresponding acyl azide (B81097) and undergo a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to 2-methylcyclopropylamine.
Amide Reduction: Alternatively, the carboxylic acid can be converted to an amide, which is then reduced to the amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Protecting Groups: If the synthesis involves harsh conditions that could affect the amine or alcohol, these groups may need to be protected. For example, the amino group could be protected as a carbamate (B1207046) (e.g., Boc) or the alcohol as a silyl (B83357) ether (e.g., TBDMS). These groups are then removed at a later stage of the synthesis.
Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound Analogues
The 2-methylcyclopropyl group contains a stereocenter, meaning this compound can exist as different stereoisomers. Asymmetric synthesis aims to produce a single, desired enantiomer or diastereomer. researchgate.net
A chiral auxiliary is a temporary stereogenic unit that is attached to a substrate to control the stereochemical outcome of a reaction. researchgate.netwikipedia.org
In Cyclopropanation: Chiral auxiliaries can be used to direct the cyclopropanation of an alkene. For example, an achiral alkene can be attached to a chiral auxiliary to form a chiral substrate. The auxiliary then sterically hinders one face of the double bond, forcing the cyclopropanating agent to attack from the opposite face. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched cyclopropane. Evans oxazolidinones and pseudoephedrine are common auxiliaries for such strategies. nih.govnih.gov
In Amination: If a C-N bond is formed via conjugate addition, a chiral auxiliary on the nitrogen atom can direct the addition to one face of an α,β-unsaturated system.
Ligand-Mediated Enantiocontrol: An alternative to chiral auxiliaries is the use of a chiral catalyst. In this approach, a metal catalyst is coordinated with a chiral ligand. This chiral complex then catalyzes the reaction (e.g., cyclopropanation or a C-H amination) and controls the stereochemistry of the product. researchgate.net For cyclopropanation, ligands like chiral bis(oxazoline) (BOX) or Salen ligands in combination with copper catalysts are often effective. This method is highly efficient as only a catalytic amount of the chiral material is required.
Stereoselective Cyclopropane Ring Formation in this compound Synthesis
The biological activity of cyclopropane-containing molecules is often highly dependent on their stereochemistry. Consequently, achieving stereocontrol during the formation of the 2-methylcyclopropane core is a critical aspect of synthesizing enantiomerically pure this compound. The primary approaches to achieve this involve asymmetric cyclopropanation reactions or the use of chiral starting materials.
One of the most powerful methods for stereoselective cyclopropanation is the catalytic asymmetric addition of carbenes or carbenoids to alkenes. dicp.ac.cnnih.gov For the synthesis of the 2-methylcyclopropyl group, this would typically involve the reaction of propene with a diazoacetic acid derivative in the presence of a chiral transition metal catalyst. Cobalt(II) complexes with chiral porphyrin-like ligands have demonstrated high efficacy in catalyzing asymmetric cyclopropanations with diazoacetates, yielding cyclopropane products with excellent diastereo- and enantioselectivity. organic-chemistry.org
Another well-established method is the Simmons-Smith cyclopropanation and its chiral variants. researchgate.net This reaction involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. researchgate.net Stereocontrol can be induced by a chiral auxiliary on the alkene substrate or by using a chiral ligand. For instance, the Charette asymmetric cyclopropanation utilizes a chiral dioxaborolane ligand to direct the facial selectivity of the cyclopropanation on allylic alcohols, which can be precursors to the target structure. researchgate.net
Biocatalysis offers a compelling alternative for asymmetric cyclopropanation. nih.gov Engineered enzymes, particularly those based on cytochrome P450 or myoglobin, have been developed to catalyze carbene transfer reactions with high stereoselectivity. rochester.edu These biocatalysts can be tuned through directed evolution to favor the formation of a specific stereoisomer of a cyclopropane product, often with exceptional levels of enantiomeric excess (>99% ee). nih.govrochester.edu
The table below summarizes representative catalytic systems for asymmetric cyclopropanation applicable to the synthesis of chiral 2-methylcyclopropane precursors.
| Method | Catalyst/Enzyme | Typical Substrate | Key Advantages | Reported Selectivity |
|---|---|---|---|---|
| Catalytic Asymmetric Cyclopropanation | Chiral Cobalt(II) or Rhodium(II) complexes | Alkenes + Diazo compounds | High turnover numbers, broad substrate scope. dicp.ac.cnorganic-chemistry.org | Up to >99% ee, high d.r. organic-chemistry.org |
| Asymmetric Simmons-Smith Reaction | Zn-Cu couple with Chiral Ligand (e.g., Charette's ligand) | Allylic alcohols | Substrate-directed, high diastereoselectivity. researchgate.net | Often >95:5 d.r. researchgate.net |
| Biocatalytic Cyclopropanation | Engineered Myoglobin or Cytochrome P450 variants | Styrenes, other alkenes | Extremely high enantioselectivity, mild reaction conditions. nih.govrochester.edu | Often >99% ee. rochester.edu |
Once the chiral 2-methylcyclopropylamine or a suitable precursor like 2-methylcyclopropanecarboxaldehyde is synthesized, it can be carried forward to introduce the ethanolamine side chain.
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. researchgate.netthieme-connect.de Key areas of focus include the choice of solvents, reagents, and energy sources, as well as maximizing atom economy.
Alternative Solvents and Reaction Conditions: Traditional cyclopropanation and amination reactions often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives. acsgcipr.org
Water: Performing reactions "on-water" has been shown to accelerate certain cyclopropanations, even under catalyst-free conditions for specific substrates, offering a significant environmental benefit. rsc.org
Solvent-Free Reactions: Mechanochemistry, using techniques like ball-milling, enables Simmons-Smith cyclopropanations to proceed without bulk solvents. rsc.orgrsc.org This dramatically reduces waste and can also enhance reaction rates. rsc.org
Greener Reagents and Catalysis:
Avoiding Hazardous Reagents: A major green consideration in cyclopropanation is avoiding the use of potentially explosive diazoalkanes. acsgcipr.org Developing catalytic cycles that utilize safer carbene precursors, such as gem-dichloroalkanes, is a significant advancement. dicp.ac.cnnih.gov
Biocatalysis: As mentioned, enzymes operate in aqueous media under mild temperature and pH conditions, making them an inherently green technology. frontiersin.orgnih.gov The use of amine dehydrogenases or transaminases for the reductive amination step to form the final product is a prime example of a sustainable approach. frontiersin.orgfrontiersin.org These enzymes can replace heavy-metal catalysts and harsh reducing agents. frontiersin.orgnih.gov
Atom Economy and Process Design: The synthesis of the target molecule can be designed to maximize atom economy. Reductive amination, for instance, is an atom-economical method for forming C-N bonds. acsgcipr.orgorganic-chemistry.org A greener variant of this is the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde in situ, which then reacts with an amine and is subsequently reduced by the "borrowed" hydrogen, with water being the only byproduct. mdpi.com
The following table outlines the application of green chemistry principles to key synthetic steps.
| Green Chemistry Principle | Application in Synthesis | Example/Benefit |
|---|---|---|
| Safer Solvents | Cyclopropanation or Amination | Using water as a solvent or employing solvent-free mechanochemical methods. rsc.orgrsc.org |
| Catalysis | Entire synthetic route | Replacing stoichiometric reagents with catalytic (e.g., transition metal) or biocatalytic (enzyme) alternatives. organic-chemistry.orgnih.gov |
| Use of Renewable Feedstocks | Synthesis of amino alcohol precursor | Potentially deriving the ethanolamine portion from bio-based ethylene glycol. uv.es |
| Atom Economy | C-N bond formation | Employing reductive amination or "borrowing hydrogen" strategies where water is the main byproduct. organic-chemistry.orgmdpi.com |
| Design for Energy Efficiency | Cyclopropanation | Using photocatalysis or biocatalysis which operate at ambient temperature, reducing energy consumption. researchgate.net |
Process Optimization and Scalability Considerations for this compound
Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful process optimization and consideration of scalability. Key factors include reaction kinetics, throughput, safety, and purification.
Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch manufacturing for many of the key reactions involved. thieme-connect.com
Simmons-Smith Cyclopropanation: This reaction has been successfully adapted to a continuous flow process using a packed-bed reactor containing a zinc-copper couple. thieme-connect.comresearchgate.net This approach allows for the safe, in-situ generation of the reactive carbenoid, improved heat and mass transfer, and significantly higher throughput compared to batch reactors. researchgate.net Residence times can be reduced to minutes, enabling rapid production. researchgate.net
Reductive Amination: Flow reactors are also well-suited for catalytic hydrogenations and other reductive amination protocols, allowing for precise control over temperature, pressure, and residence time, leading to improved yields and selectivity.
Scalability of Biocatalytic Processes: For biocatalytic routes, scalability involves optimizing fermentation conditions for enzyme production and designing efficient bioreactors for the chemical transformation step. nih.govfrontiersin.org Whole-cell biocatalysts are often preferred for large-scale synthesis as they eliminate the need for costly enzyme purification. frontiersin.org Optimization parameters include substrate loading, cofactor regeneration (if required), pH, and temperature to maximize the total turnover number (TTN) of the enzyme and the space-time yield of the reactor. nih.govfrontiersin.org
Process Parameter Optimization: Regardless of the chosen route, rigorous optimization of reaction parameters is essential for a scalable process. This involves:
Catalyst Loading: Minimizing the amount of expensive transition metal catalyst or enzyme without sacrificing reaction rate or yield.
Reaction Concentration: Maximizing the concentration of reactants to improve reactor throughput, while managing any associated issues with solubility, viscosity, or heat dissipation.
Purification: Developing a scalable and efficient purification strategy, such as crystallization or distillation, to isolate the final product with the required purity, avoiding chromatography where possible.
The table below highlights key considerations for scaling up the synthesis.
| Process Step | Scalability Consideration | Optimized Approach |
|---|---|---|
| Cyclopropanation | Handling of energetic reagents (diazo compounds) or pyrophoric reagents (organozincs). | Continuous flow synthesis for improved safety and control. researchgate.net Mechanochemistry for solvent reduction. rsc.org |
| C-N Bond Formation | High pressure hydrogenation; management of metal hydrides. | Catalytic transfer hydrogenation or biocatalytic reductive amination to avoid high-pressure H₂ and stoichiometric metal hydrides. frontiersin.orgacsgcipr.org |
| Biocatalysis | Enzyme stability and cost, cofactor regeneration. | Use of immobilized enzymes or whole-cell systems for easy catalyst recovery and reuse. nih.gov |
| Overall Process | Number of unit operations, solvent usage, waste generation. | Developing a telescoped or one-pot process to minimize intermediate isolations. Implementing solvent recycling streams. |
By carefully selecting stereoselective methods, integrating green chemistry principles, and designing for scalability, the synthesis of this compound can be achieved in an efficient, sustainable, and economically viable manner.
Advanced Spectroscopic and Chromatographic Characterization in 2 2 Methylcyclopropyl Amino Ethanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-[(2-Methylcyclopropyl)amino]ethanol and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's connectivity and stereochemistry.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethylamino group, the methyl group, and the cyclopropyl (B3062369) ring. The chemical shifts of these protons are influenced by their neighboring atoms. For instance, the protons on the carbon adjacent to the oxygen of the ethanol (B145695) moiety would appear at a different frequency than the protons on the carbon adjacent to the nitrogen. Furthermore, the coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, providing valuable information about the molecular framework.
¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum would confirm the presence of the different carbon environments, such as the methyl carbon, the carbons of the cyclopropyl ring, and the carbons of the ethanolamine (B43304) chain.
Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to further refine the structural assignment. COSY experiments establish the connectivity between protons, while HSQC and HMBC experiments reveal the correlations between protons and their directly attached or more distant carbon atoms, respectively. These multi-dimensional NMR experiments are invaluable for the complete and unambiguous structural elucidation of this compound and any of its synthesized derivatives.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Methyl (CH₃) | 0.9 - 1.2 | Doublet | The splitting would be due to coupling with the adjacent proton on the cyclopropyl ring. |
| Cyclopropyl (CH) | 0.3 - 0.8 | Multiplet | The complex splitting pattern arises from coupling with other cyclopropyl protons and the methyl group. |
| Methylene (B1212753) (NCH₂) | 2.5 - 2.9 | Multiplet | These protons are adjacent to the nitrogen and another methylene group, leading to a complex splitting pattern. |
| Methylene (OCH₂) | 3.5 - 3.8 | Triplet | The triplet arises from coupling with the adjacent methylene group. |
| Amine (NH) | 1.5 - 2.5 | Broad Singlet | The broadness of the signal is due to quadrupole broadening and chemical exchange. |
| Hydroxyl (OH) | 2.0 - 4.0 | Broad Singlet | The chemical shift and appearance of this signal are highly dependent on the solvent and concentration. |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
| Methyl (CH₃) | 10 - 15 |
| Cyclopropyl (CH) | 15 - 25 |
| Cyclopropyl (CH₂) | 5 - 15 |
| Methylene (NCH₂) | 50 - 60 |
| Methylene (OCH₂) | 60 - 70 |
Mass Spectrometry (MS) Techniques for High-Resolution Analysis of this compound
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass with high accuracy, which in turn allows for the calculation of its elemental formula.
When subjected to ionization in a mass spectrometer, this compound would produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would be characteristic of its structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the C-C bond in the ethanolamine chain, the loss of a methyl group, or the opening of the cyclopropyl ring. By analyzing these fragment ions, the connectivity of the molecule can be confirmed.
Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for the analysis of this non-volatile compound. Coupling mass spectrometry with gas chromatography (GC-MS) or liquid chromatography (LC-MS) allows for the separation of the compound from a mixture before its detection by the mass spectrometer, providing both qualitative and quantitative information.
Chromatographic Methods for Purification and Analytical Quantification of this compound
Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound in research and quality control settings.
High-Performance Liquid Chromatography (HPLC) in this compound Research
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. In a typical HPLC method for this compound, a reversed-phase column (e.g., C18) would be used with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a buffer to control the pH.
The retention time of this compound in the HPLC system is a characteristic property that can be used for its identification. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. Detectors such as ultraviolet (UV) detectors (if the molecule possesses a chromophore or is derivatized) or, more universally, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used. For higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Derivatives
While this compound itself is not highly volatile due to the presence of the hydroxyl and amino groups, its volatility can be increased through derivatization. For example, the active hydrogens of the amine and alcohol can be reacted with a silylating agent to form trimethylsilyl (B98337) (TMS) derivatives. These more volatile derivatives are amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
In a GC-MS analysis, the derivatized compound is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. The retention time in the GC and the mass spectrum of the derivative provide a high degree of confidence in the identification and quantification of the original compound.
Chiral Chromatography for Enantiomeric Purity Assessment of this compound Stereoisomers
The this compound molecule contains two stereocenters, one on the cyclopropyl ring and one on the ethanolamine backbone. This means that the compound can exist as multiple stereoisomers (enantiomers and diastereomers). As different stereoisomers can have distinct biological activities, it is crucial to be able to separate and quantify them.
Chiral chromatography is the most effective method for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP contains a chiral selector that interacts differently with the enantiomers of the analyte, leading to their separation. The choice of the chiral column and the mobile phase is critical for achieving good resolution between the stereoisomers.
The enantiomeric purity of a sample of this compound can be determined by calculating the peak areas of the separated enantiomers in the chromatogram. This is expressed as the enantiomeric excess (ee), which is a measure of the degree to which one enantiomer is present in excess of the other. This analysis is vital in asymmetric synthesis and for the quality control of stereoisomerically pure materials.
Computational Chemistry and Molecular Modeling of 2 2 Methylcyclopropyl Amino Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 2-[(2-Methylcyclopropyl)amino]ethanol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn allows for the prediction of its structure, stability, and reactivity.
For this compound, DFT calculations could be employed to determine key electronic and structural parameters. Calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of properties can be calculated. The distribution of electron density can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical for predicting reactivity; a smaller HOMO-LUMO gap generally suggests higher reactivity.
Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the regions of positive and negative charge on the molecule's surface. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for receptor binding. Reactivity descriptors like Fukui functions can also be derived to predict which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.
Illustrative Data Table: Calculated Quantum Chemical Properties for this compound
This table presents hypothetical data that would be generated from quantum chemical calculations.
| Property | Predicted Value | Significance |
| Total Energy | -443.12 Hartrees | Indicates the stability of the optimized molecular structure. |
| HOMO Energy | -0.25 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | 0.08 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 0.33 eV | A key indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.15 Debye | Quantifies the overall polarity of the molecule, influencing solubility and interactions. |
| Mulliken Atomic Charges | N: -0.65, O: -0.72 | Predicts the partial charges on key heteroatoms, indicating sites for electrostatic interactions. |
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering a detailed view of molecular motion and interactions.
An MD simulation of this compound would typically involve placing the molecule in a simulated biological environment, such as a box of water molecules (to represent an aqueous physiological environment) or embedded within a lipid bilayer (to model its interaction with cell membranes). Over the course of the simulation (ranging from nanoseconds to microseconds), the dynamic behavior of the compound can be analyzed.
Key insights from such simulations would include the conformational flexibility of the molecule, identifying its preferred shapes and the energy barriers between them. The simulations would also reveal the nature of its interactions with surrounding water molecules, including the formation and lifetime of hydrogen bonds. This information is crucial for understanding its solubility and desolvation penalty upon binding to a receptor. If simulated with a lipid bilayer, the study could predict the molecule's ability to permeate cell membranes, a critical aspect of its pharmacokinetic profile.
Illustrative Data Table: Key Observables from a Hypothetical MD Simulation of this compound in Water
This table presents hypothetical findings from a molecular dynamics simulation.
| Observable | Simulated Result | Implication |
| Root Mean Square Deviation (RMSD) | 0.8 Å (backbone) | Indicates the conformational stability of the molecule over the simulation time. |
| Radius of Gyration (Rg) | 3.5 Å | Measures the compactness of the molecule's structure in solution. |
| Solvent Accessible Surface Area (SASA) | 150 Ų | Quantifies the exposure of the molecule to the solvent, affecting solubility. |
| Hydrogen Bonds with Water | Average of 4.2 | Shows the extent of interaction with the aqueous environment, influencing solubility. |
| Torsional Angle Analysis (C-C-N-C) | Bimodal distribution at -60° and 180° | Reveals the preferred rotational conformations (rotamers) of the aminoethanol side chain. |
Docking Studies and Ligand-Receptor Interaction Prediction for this compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, docking studies would involve computationally inserting the molecule into the binding site of a specific protein target. A scoring function is then used to estimate the binding affinity, ranking different binding poses based on their predicted stability. The results of a docking study can provide a plausible 3D model of the ligand-receptor complex.
Analysis of the docked pose reveals specific interactions that stabilize the complex, such as hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces. For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the secondary amine could form ionic bonds if protonated. The methylcyclopropyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the binding site. These predictions can guide the design of new analogues with improved potency and selectivity.
Illustrative Data Table: Predicted Interactions of this compound with a Hypothetical Receptor Binding Site
This table presents a hypothetical outcome from a molecular docking study.
| Interacting Residue of Receptor | Atom/Group of Ligand | Type of Interaction | Predicted Distance/Energy |
| Aspartic Acid 112 | Amino Group (-NH-) | Ionic Bond / Hydrogen Bond | 2.8 Å |
| Serine 204 | Hydroxyl Group (-OH) | Hydrogen Bond | 3.1 Å |
| Tyrosine 301 | Hydroxyl Group (-OH) | Hydrogen Bond | 2.9 Å |
| Leucine 150 | Cyclopropyl (B3062369) Ring | Hydrophobic Interaction | -1.5 kcal/mol |
| Valine 152 | Methyl Group | van der Waals Contact | -0.8 kcal/mol |
| Predicted Binding Affinity | Entire Ligand | Scoring Function | -7.2 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to create a mathematical equation that relates these descriptors to the observed activity or property.
To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity against a specific target would be required. Molecular descriptors for each analogue—such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and topological indices—would be calculated. Statistical techniques like multiple linear regression or machine learning algorithms would then be used to build a predictive model.
A successful QSAR model could then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts toward the most promising candidates. Similarly, a QSPR model could predict properties like solubility, melting point, or metabolic stability, aiding in the development of compounds with more favorable drug-like properties. These models are powerful tools for optimizing lead compounds in a rational, data-driven manner.
Illustrative Data Table: Example Descriptors for a QSAR/QSPR Model of this compound Analogues
This table shows examples of molecular descriptors that would be used to build a predictive model.
| Analogue Substitution | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Number of H-Bond Donors | Predicted Activity (IC50, nM) |
| None (Parent) | 129.20 | 0.65 | 32.26 | 2 | 85 |
| 3-fluoroethyl on N | 147.20 | 0.75 | 32.26 | 2 | 62 |
| Ethyl on O | 157.25 | 1.20 | 23.47 | 1 | 150 |
| 4-chlorophenyl on N | 225.71 | 2.80 | 32.26 | 2 | 35 |
| Cyclobutyl on N | 155.25 | 1.15 | 32.26 | 2 | 95 |
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 2 2 Methylcyclopropyl Amino Ethanol Derivatives
Impact of Cyclopropyl (B3062369) Moiety Modifications on Biological Activity
The cyclopropyl group is a key structural feature in many biologically active compounds, often conferring unique conformational properties and metabolic stability. Modifications to the cyclopropyl moiety of 2-[(2-Methylcyclopropyl)amino]ethanol derivatives can significantly impact their biological activity.
Research on related cyclopropylamine (B47189) derivatives has shown that the decoration of rings attached to the cyclopropane (B1198618) can lead to substantial improvements in inhibitory activity against certain enzymes. For instance, in a series of α-substituted cyclopropylamine derivatives, the addition of small, halogenated functional groups to a phenyl ring at the β-position of the cyclopropane ring resulted in a significant enhancement of inhibitory potency. This suggests that even minor steric and electronic changes to the groups surrounding the cyclopropyl ring can have a profound effect on biological interactions.
While specific data on modifications to the methyl group of the 2-methylcyclopropyl moiety in the title compound is not extensively available in public literature, general principles of SAR suggest that altering the size and electronics of this substituent would likely modulate activity. For example, increasing the alkyl chain length from methyl to ethyl or propyl could introduce steric hindrance or enhance lipophilicity, which may either improve or diminish binding to a biological target.
Table 1: Hypothetical Impact of Cyclopropyl Moiety Modifications on Biological Activity
| Modification on Cyclopropyl Ring | Expected Impact on Lipophilicity | Potential Effect on Biological Activity | Rationale |
| Removal of Methyl Group | Decrease | Variable | May alter steric fit and hydrophobic interactions with the target. |
| Replacement of Methyl with Ethyl | Increase | Variable | Increased steric bulk may enhance or disrupt binding. |
| Introduction of a Phenyl Group | Significant Increase | Variable | Could introduce new binding interactions (e.g., pi-stacking) or steric clashes. |
| Halogenation of the Methyl Group | Increase | Variable | Can alter electronic properties and introduce halogen bonding capabilities. |
This table is illustrative and based on general medicinal chemistry principles, as specific experimental data for this compound derivatives is limited.
Role of the Amino and Hydroxyl Groups in Molecular Recognition and Functional Response
The amino and hydroxyl groups of the ethanolamine (B43304) side chain are critical for the molecular recognition and functional response of this compound derivatives. These polar groups are capable of forming key hydrogen bonds with biological targets such as receptors or enzymes.
The secondary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket. The hydroxyl group, being a hydrogen bond donor and acceptor, can also form crucial interactions with the target protein, contributing to the binding affinity and specificity of the molecule.
In many biologically active amino alcohols, the distance and relative orientation between the amino and hydroxyl groups are critical for optimal interaction with the target. Alterations to this spacing, for instance, by extending the ethanol (B145695) chain to a propanol (B110389) chain, would likely have a significant impact on the compound's biological activity.
Stereochemical Influences on SAR and SKR of this compound
The this compound molecule contains multiple chiral centers: one on the ethanolamine backbone and two on the cyclopropyl ring. The specific stereochemistry of these centers can have a profound influence on the compound's biological activity and kinetic profile.
For example, studies on other cyclopropyl-containing compounds have demonstrated that the stereochemistry of the substituents on the cyclopropane ring is crucial for activity. The relative orientation of these substituents can dictate the proper alignment of the molecule within the active site of an enzyme or the binding pocket of a receptor.
Table 2: Potential Influence of Stereoisomers on Biological Activity
| Stereoisomer | Relative Orientation of Key Groups | Expected Biological Activity | Rationale |
| (1R, 2R) | Specific 3D arrangement | Potentially high | Optimal fit in the chiral binding site. |
| (1S, 2S) | Enantiomeric 3D arrangement to (1R, 2R) | Potentially low or inactive | Steric clashes or lack of key interactions in the binding site. |
| (1R, 2S) | Diastereomeric arrangement | Potentially different activity or potency | Altered geometry may lead to a different binding mode or affinity. |
| (1S, 2R) | Diastereomeric arrangement | Potentially different activity or potency | Altered geometry may lead to a different binding mode or affinity. |
This table illustrates the expected differences in activity based on stereochemistry, a fundamental concept in drug design.
Ligand Design and Optimization Strategies Based on SAR/SKR of this compound Analogues
The design and optimization of ligands based on the SAR and SKR of this compound analogues would follow established medicinal chemistry strategies. The goal is to systematically modify the lead compound to improve its desired pharmacological properties.
A common approach is to create a library of analogues by making targeted modifications to different parts of the molecule. For the this compound scaffold, this could involve:
Modification of the Cyclopropyl Moiety: As discussed, altering the substituents on the cyclopropyl ring can fine-tune the steric and electronic properties of the molecule to enhance binding affinity and selectivity.
Variation of the Amino Group: The secondary amine could be alkylated to a tertiary amine or incorporated into a heterocyclic ring system. These changes would alter the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.
Alterations to the Ethanolamine Linker: The length of the linker between the amino and hydroxyl groups could be varied to optimize the spatial arrangement of these key interacting groups.
Bioisosteric Replacement: The hydroxyl group could be replaced with other functional groups that can act as hydrogen bond acceptors or donors, such as a thiol, an amide, or a small ether.
Computational modeling and quantitative structure-activity relationship (QSAR) studies are often employed in ligand design to predict the activity of novel analogues before their synthesis, thereby streamlining the optimization process.
Pre Clinical Research Paradigms and Methodologies for 2 2 Methylcyclopropyl Amino Ethanol
In Vitro Biological Evaluation of 2-[(2-Methylcyclopropyl)amino]ethanol
In vitro studies form the foundational stage of preclinical assessment, offering insights into the compound's interaction with biological systems at a molecular and cellular level. These assays are designed to be high-throughput and cost-effective, providing critical data to guide further development.
Cell-Based Assays for Receptor Binding and Functional Activity Profiling
To determine the pharmacological activity of this compound, cell-based assays are utilized to investigate its ability to bind to specific receptors and modulate their function. Radioligand binding assays are a common technique to quantify the affinity of a compound for a receptor. In these experiments, cells engineered to express a target receptor are incubated with a radiolabeled ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand provides a measure of its binding affinity (Ki).
Functional assays are subsequently performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the physiological response of the cell following receptor binding, such as changes in second messenger levels (e.g., cAMP, Ca2+) or the activation of reporter genes.
Enzymatic Assays for Modulation of Biochemical Pathways by this compound
The potential of this compound to modulate the activity of key enzymes in various biochemical pathways is assessed through enzymatic assays. These assays typically involve incubating the compound with a purified enzyme and its substrate. The rate of product formation is then measured, often using spectrophotometric or fluorometric methods, to determine the extent of enzyme inhibition or activation. This allows for the calculation of parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (Ka).
Membrane Permeability and Transport Studies (e.g., Caco-2 models) for this compound
To predict the oral absorption of this compound, its permeability across the intestinal epithelium is evaluated using cell-based models such as the Caco-2 cell line. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, forming tight junctions that mimic the intestinal barrier.
The compound is added to the apical (AP) side of the monolayer, and its appearance on the basolateral (BL) side is measured over time, and vice versa. This allows for the determination of the apparent permeability coefficient (Papp), a key indicator of a drug's potential for passive diffusion across the intestinal wall. These studies can also identify if the compound is a substrate for active transport mechanisms, such as efflux transporters like P-glycoprotein (P-gp).
Table 1: Caco-2 Permeability Assay Parameters
| Parameter | Description |
| Cell Line | Caco-2 (human colorectal adenocarcinoma) |
| Culture Duration | Typically 21 days to allow for differentiation |
| Transport Direction | Apical to Basolateral (A-B) for absorption, Basolateral to Apical (B-A) for efflux |
| Integrity Marker | Lucifer yellow or transepithelial electrical resistance (TEER) |
| Analytical Method | LC-MS/MS for quantification of the compound |
Stability Studies in Biological Matrices for this compound
The stability of this compound in relevant biological fluids is a critical determinant of its viability as a drug candidate. These studies are conducted by incubating the compound in matrices such as plasma, blood, and liver microsomes from various species (e.g., human, rat, mouse). At specified time points, samples are analyzed to quantify the remaining parent compound. This data is used to determine the compound's half-life (t1/2) and intrinsic clearance, providing an early indication of its metabolic stability.
Table 2: Parameters for In Vitro Stability Assays
| Matrix | Purpose | Key Parameters Measured |
| Plasma/Blood | Assess stability in systemic circulation | Half-life (t1/2) |
| Liver Microsomes | Evaluate Phase I metabolic stability | Intrinsic Clearance (CLint), Half-life (t1/2) |
| Hepatocytes | Assess Phase I and Phase II metabolic stability | Intrinsic Clearance (CLint), Half-life (t1/2) |
In Vivo Pharmacological Investigations of this compound in Non-Clinical Models
Following promising in vitro results, in vivo studies in non-clinical models are conducted to understand the compound's behavior in a whole organism. These studies are essential for establishing a link between the administered dose, the resulting drug concentrations in the body, and the observed pharmacological effect.
Pharmacokinetic and Pharmacodynamic Profiling in Animal Models
Pharmacokinetic (PK) studies are performed to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, typically rodents (e.g., rats, mice). Following administration of the compound via relevant routes (e.g., intravenous, oral), blood samples are collected at various time points and analyzed to determine the plasma concentration-time profile. Key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) are then calculated.
Pharmacodynamic (PD) studies are conducted to evaluate the relationship between the drug concentration at the site of action and the resulting pharmacological effect. These studies involve measuring a specific biological response over time following drug administration. By integrating PK and PD data, a PK/PD model can be developed to predict the dose and dosing regimen required to achieve the desired therapeutic effect in humans.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability |
Distribution Studies (e.g., organ accumulation, blood-brain barrier penetration) for this compound
No specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound have been identified. Research on related chemical structures suggests that the inclusion of a cyclopropyl (B3062369) group can influence a molecule's metabolic stability and ability to penetrate the blood-brain barrier. acs.orgresearchgate.net The lipophilicity and molecular size imparted by the methylcyclopropyl group would theoretically be key determinants of its distribution, but experimental data on organ accumulation or central nervous system penetration for this compound is not publicly documented.
Model Systems for Investigating Specific Biological Responses to this compound
There are no published studies that describe the use of specific in vitro (e.g., cell lines) or in vivo (e.g., rodent models) systems to investigate the biological responses to this compound. The selection of such models would be contingent on the compound's hypothesized therapeutic target, which is currently unknown.
Mechanistic Insights from Pre-clinical Data for this compound
Without primary pre-clinical data, no mechanistic insights can be drawn for this compound. The following subsections are therefore discussed in the context of general principles for related chemical classes.
The specific molecular targets of this compound have not been identified in the available literature. The cyclopropylamine (B47189) motif is a key feature in molecules that target enzymes such as monoamine oxidase (MAO). longdom.org However, it is not possible to confirm if this compound interacts with this or any other target without dedicated research. The nature of any potential ligand-target interactions, such as hydrogen bonding from the ethanol (B145695) group or hydrophobic interactions from the cyclopropyl ring, remains speculative.
No information is available regarding the modulation of any cellular signaling pathways by this compound. Research into how a compound affects signaling cascades, such as the mTOR or protein kinase C (PKC) pathways, can only be conducted after a primary molecular target has been identified and validated. researchgate.netmdpi.com As the target for this compound is unknown, its effects on downstream signaling are also uncharacterized.
Mechanistic Elucidation at Molecular and Cellular Levels for 2 2 Methylcyclopropyl Amino Ethanol
Receptor and Enzyme Binding Kinetics of 2-[(2-Methylcyclopropyl)amino]ethanol
There is no available data on the binding affinity (such as Ki or Kd values), association and dissociation rate constants (kon and koff), or the specific molecular targets (receptors or enzymes) with which this compound may interact.
Allosteric Modulation and Orthosteric Interactions of this compound with Biological Macromolecules
Information is lacking on whether this compound acts as an orthosteric ligand, binding directly to the primary active site of a receptor or enzyme, or as an allosteric modulator that binds to a secondary site to influence the activity of the primary site.
Downstream Signaling Cascades Affected by this compound
Without knowledge of its primary molecular target, it is not possible to identify the downstream signaling pathways that may be activated or inhibited by this compound. This includes any effects on second messenger systems (e.g., cAMP, IP3), protein kinase cascades (e.g., MAPK, Akt), or gene expression.
Subcellular Localization and Intracellular Trafficking Studies of this compound
There are no published studies detailing the uptake of this compound into cells or its localization to specific subcellular compartments such as the mitochondria, endoplasmic reticulum, or nucleus.
Exploration of Analogues and Derivatives of 2 2 Methylcyclopropyl Amino Ethanol
Design and Synthesis of Novel Structural Analogues of 2-[(2-Methylcyclopropyl)amino]ethanol
The design of novel structural analogues of this compound is guided by established principles of medicinal chemistry, aiming to probe the chemical space around the parent molecule. Modifications can be systematically introduced to the cyclopropyl (B3062369) ring, the amino linker, and the ethanol (B145695) moiety to investigate their respective contributions to biological activity.
Modifications of the Cyclopropyl Ring: The methyl-substituted cyclopropyl group is a key feature that can be altered to influence steric bulk, lipophilicity, and metabolic stability. Synthetic strategies would involve the reaction of variously substituted cyclopropylamines with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. For instance, analogues with different alkyl substitutions on the cyclopropyl ring (e.g., ethyl, propyl) or disubstituted rings could be synthesized. The stereochemistry of the methyl group also presents an avenue for creating stereoisomers, which may exhibit differential biological activities.
Alterations to the Amino Linker: The secondary amine in this compound is a prime site for modification. N-alkylation with various alkyl or aryl groups can modulate the basicity and lipophilicity of the molecule. Furthermore, the introduction of functional groups, such as a methyl group to form a tertiary amine, could influence receptor binding and metabolic pathways.
Variations of the Ethanol Side Chain: The ethanol side chain offers multiple points for modification. The chain length can be extended or shortened to alter the distance between the amino group and the hydroxyl group, which can be critical for interactions with biological targets. The primary alcohol can be converted to an ether or an ester to modify the molecule's polarity and pharmacokinetic properties.
A general synthetic approach to these analogues involves the nucleophilic attack of a substituted cyclopropylamine (B47189) on an epoxide or a haloalkanol. For example, reacting 2-methylcyclopropylamine with substituted epoxides can yield a variety of analogues with modified ethanol backbones.
Illustrative Synthetic Scheme for Analogues:
Step 1: Synthesis of substituted cyclopropylamines. This can be achieved through various established methods, such as the Simmons-Smith cyclopropanation of an appropriate allylic amine.
Step 2: Reaction of the substituted cyclopropylamine with a suitable electrophile, such as a substituted ethylene oxide or 2-haloethanol derivative, under basic conditions to yield the desired analogue.
SAR-Driven Development of More Potent and Selective Compounds
Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure correlates with biological activity, guiding the rational design of more potent and selective compounds. For this compound, a systematic exploration of its structural components would be necessary to build a comprehensive SAR model.
Key Areas for SAR Exploration:
Cyclopropyl Substituents: The size and nature of the substituent on the cyclopropyl ring can significantly impact activity. An "inverted U-shape" relationship, where activity increases with alkyl chain length up to a certain point (e.g., ethyl or propyl) and then decreases, is a possible outcome that has been observed in other compound series.
Stereochemistry: The stereoisomers of the 2-methylcyclopropyl group ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)) should be synthesized and evaluated independently, as stereochemistry often plays a critical role in drug-receptor interactions.
Amino Group Modifications: N-alkylation could either enhance or diminish activity depending on the target. Small alkyl groups like methyl might be well-tolerated, while bulkier groups could introduce steric hindrance.
Ethanol Chain Length and Substitution: The distance between the nitrogen and oxygen atoms is often a critical determinant of activity for amino alcohols. Varying this distance by synthesizing propanol (B110389) or butanol derivatives would be informative.
The following interactive data table illustrates a hypothetical SAR study for analogues of this compound, where biological activity is measured as IC50 (the concentration of a drug that inhibits a specific biological or biochemical function by 50%). Lower IC50 values indicate higher potency.
| Compound ID | Cyclopropyl Substitution | Amino Group | Side Chain | Hypothetical IC50 (nM) |
| Parent | 2-Methyl | Secondary | Ethanol | 50 |
| Analogue 1 | 2-Ethyl | Secondary | Ethanol | 35 |
| Analogue 2 | 2-Propyl | Secondary | Ethanol | 60 |
| Analogue 3 | 2-Methyl | Tertiary (N-Methyl) | Ethanol | 75 |
| Analogue 4 | 2-Methyl | Secondary | Propanol | 120 |
| Analogue 5 | Unsubstituted | Secondary | Ethanol | 90 |
This table is for illustrative purposes and does not represent actual experimental data.
Prodrug Strategies and Delivery Systems for this compound Derivatives
Prodrug strategies can be employed to improve the pharmacokinetic properties of this compound and its derivatives, such as enhancing oral bioavailability, increasing solubility, or achieving targeted delivery. nih.govtandfonline.com The presence of the primary alcohol and secondary amine functional groups provides convenient handles for prodrug design.
Ester Prodrugs: The hydroxyl group of the ethanol moiety can be esterified with various acids to create prodrugs. researchgate.net These esters are generally more lipophilic than the parent drug, which can improve membrane permeability. In the body, esterases can hydrolyze the ester bond to release the active parent compound. For example, esterification with an amino acid could enhance absorption via amino acid transporters. nih.govtandfonline.com
Carbamate (B1207046) Prodrugs: The secondary amine can be converted into a carbamate. Carbamate prodrugs can be designed to be stable at physiological pH but may be cleaved by specific enzymes at the target site.
Phosphate (B84403) Ester Prodrugs: To enhance aqueous solubility for intravenous formulations, the alcohol can be converted into a phosphate ester. This highly polar group can be cleaved by alkaline phosphatases in the body to regenerate the active drug. researchgate.net
Delivery Systems: In addition to prodrugs, advanced delivery systems could be explored. For instance, encapsulating the compound in liposomes or nanoparticles could alter its distribution in the body and potentially reduce off-target effects.
| Prodrug Strategy | Functional Group Targeted | Potential Advantage | Activating Enzyme |
| Amino Acid Ester | Hydroxyl | Enhanced absorption via amino acid transporters | Esterases |
| Carbamate | Amino | Controlled release, potential for targeted activation | Carboxylesterases |
| Phosphate Ester | Hydroxyl | Increased aqueous solubility | Alkaline Phosphatases |
This table illustrates potential prodrug strategies and is not based on specific experimental data for this compound.
Bioconjugation and Chemical Probe Development with this compound
Bioconjugation involves linking a molecule like this compound to a larger biomolecule, such as a protein or a fluorescent dye. biosyn.combiosyn.comnih.gov This can be a powerful tool for studying its mechanism of action and identifying its biological targets. A derivative of this compound can be designed as a chemical probe to investigate biological systems. uci.edunih.govresearchgate.neteubopen.org
Bioconjugation Strategies: To facilitate bioconjugation, a reactive handle can be introduced into the structure of this compound. For example, a version of the molecule could be synthesized with a terminal alkyne or azide (B81097) group. These "click chemistry" handles allow for efficient and specific covalent attachment to biomolecules that have been engineered to contain the complementary reactive group.
Chemical Probe Development: A chemical probe is a small molecule used to study and manipulate a biological system. nih.gov A derivative of this compound could be developed into several types of probes:
Affinity-based Probes: An analogue could be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix. This could be used to pull down its binding partners from a cell lysate, helping to identify its direct molecular targets.
Fluorescent Probes: A fluorescent dye could be attached to the molecule. The resulting fluorescent probe could be used in cellular imaging studies to visualize the subcellular localization of the compound's target. nih.gov
Photoaffinity Probes: A photo-reactive group (e.g., a diazirine or an aryl azide) could be incorporated into the molecule's structure. Upon photoactivation with UV light, this group forms a highly reactive species that can covalently crosslink with nearby molecules, allowing for the identification of binding partners.
The development of such chemical tools would be invaluable for elucidating the molecular pharmacology of this compound and its analogues.
Emerging Research Frontiers and Future Directions for 2 2 Methylcyclopropyl Amino Ethanol
Integration of Omics Technologies in 2-[(2-Methylcyclopropyl)amino]ethanol Research
The application of omics technologies, including genomics, proteomics, and metabolomics, would be a crucial first step in understanding the biological effects of This compound . These technologies could elucidate the compound's mechanism of action by providing a global view of its impact on cellular processes. For instance, transcriptomic analysis could identify genes whose expression is altered in the presence of the compound, while metabolomic studies could reveal changes in metabolic pathways.
High-Throughput Screening and Combinatorial Chemistry Approaches for this compound Analogues
To explore the structure-activity relationship (SAR) of This compound , high-throughput screening (HTS) of a library of its analogues would be invaluable. Combinatorial chemistry could be employed to systematically modify the core structure—for example, by altering the substitution on the cyclopropyl (B3062369) ring or the length of the ethanolamine (B43304) chain—to generate a diverse set of related compounds. HTS could then rapidly assess the biological activity of these analogues against various cellular or molecular targets.
Advanced Imaging Techniques for Tracking this compound in Biological Systems
To visualize the distribution and target engagement of This compound within cells and organisms, advanced imaging techniques would be necessary. This could involve synthesizing a fluorescently labeled version of the compound for use in techniques like confocal microscopy or developing a radiolabeled analogue for positron emission tomography (PET) imaging. Such studies would provide critical information on its pharmacokinetics and biodistribution.
Potential for Novel Therapeutic Applications Based on Mechanistic Understanding of this compound
The therapeutic potential of This compound is currently unknown. Any future applications would be entirely dependent on the findings from initial biological screenings and mechanistic studies. Based on the chemical scaffolds present, one might speculate on potential activities, but without experimental evidence, any suggestion of therapeutic use remains hypothetical. A thorough understanding of its mechanism of action would be paramount before any therapeutic avenues could be realistically pursued.
Challenges and Opportunities in this compound Research and Development
The primary challenge in the research and development of This compound is the current lack of foundational data. The initial steps would involve chemical synthesis and purification, followed by basic in vitro characterization of its biological activity. A significant opportunity lies in the novelty of the compound; should it exhibit interesting biological properties, it could represent a new chemical scaffold for drug discovery. Overcoming the initial hurdle of demonstrating a clear biological effect is the main challenge that will determine the future of research into this compound.
Q & A
Q. How does the methylcyclopropyl group influence the compound’s conformation in solution or solid state?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
